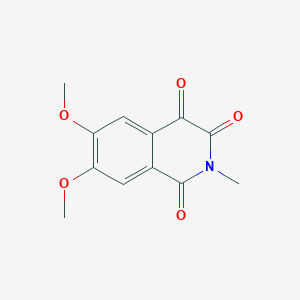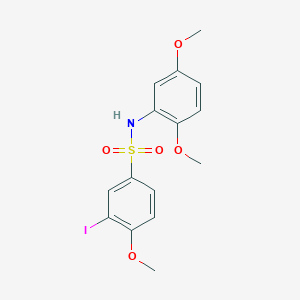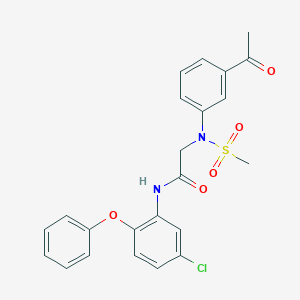![molecular formula C24H22N2O5 B3508480 3,7-bis(furan-2-carbonyl)-1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3508480.png)
3,7-bis(furan-2-carbonyl)-1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Overview
Description
3,7-bis(furan-2-carbonyl)-1-methyl-5-phenyl-3,7-diazabicyclo[331]nonan-9-one is a complex organic compound that belongs to the class of bicyclic compounds It features a unique structure with two furan-2-carbonyl groups, a methyl group, a phenyl group, and a diazabicyclo[331]nonan-9-one core
Preparation Methods
The synthesis of 3,7-bis(furan-2-carbonyl)-1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a furan-2-carbonyl derivative with a diazabicyclo[3.3.1]nonane derivative in the presence of a suitable catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3,7-bis(furan-2-carbonyl)-1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The furan-2-carbonyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,7-bis(furan-2-carbonyl)-1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may have potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,7-bis(furan-2-carbonyl)-1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The furan-2-carbonyl groups and the diazabicyclo[3.3.1]nonane core play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3,7-bis(furan-2-carbonyl)-1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one can be compared with other similar compounds, such as:
3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane: This compound lacks the furan-2-carbonyl and phenyl groups, making it less complex.
3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Similar core structure but different substituents.
9-borabicyclo[3.3.1]nonane: A boron-containing analog with different chemical properties and applications. The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Properties
IUPAC Name |
3,7-bis(furan-2-carbonyl)-1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-23-13-25(20(27)18-9-5-11-30-18)15-24(22(23)29,17-7-3-2-4-8-17)16-26(14-23)21(28)19-10-6-12-31-19/h2-12H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWDFTKNDSUJCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN(CC(C1=O)(CN(C2)C(=O)C3=CC=CO3)C4=CC=CC=C4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B3508397.png)
![2-(phenoxymethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B3508403.png)

![N~1~-(2,5-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3508416.png)
![(E)-2-cyano-3-[2,5-dimethyl-3-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]phenyl]prop-2-enethioamide](/img/structure/B3508423.png)
![N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B3508430.png)
![N-CYCLOPENTYL-2-[(1,3-DIMETHYL-2,6-DIOXO-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE](/img/structure/B3508444.png)
![ethyl 4-[({[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3508447.png)

![1-(2-fluorophenyl)-4-(4-{[(4-methylphenyl)thio]methyl}benzoyl)piperazine](/img/structure/B3508472.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B3508484.png)
![1-[2-(DIETHYLAMINO)ETHYL]-2-(4-METHOXYPHENYL)-7,7-DIMETHYL-1H,4H,5H,7H,8H-PYRANO[4,3-D]PYRIMIDINE-4-THIONE](/img/structure/B3508499.png)

![N-(3-chloro-4-methylphenyl)-2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3508513.png)
